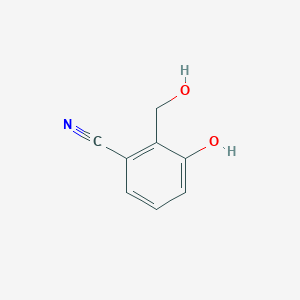
3-Hydroxy-2-(hydroxymethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(hydroxymethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride under specific conditions. This method is advantageous due to its mild reaction conditions and low production cost .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of green chemistry principles. For example, the use of ionic liquids as solvents and catalysts can simplify the separation process and reduce the environmental impact .
化学反应分析
Types of Reactions: 3-Hydroxy-2-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products:
Oxidation: Products include 3-hydroxy-2-formylbenzonitrile and 3-hydroxy-2-carboxybenzonitrile.
Reduction: Products include 3-hydroxy-2-(aminomethyl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Hydroxy-2-(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile and hydroxyl groups.
Industry: Used in the production of dyes, coatings, and other industrial chemicals.
作用机制
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)benzonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways.
相似化合物的比较
Benzonitrile: Lacks the hydroxyl and hydroxymethyl groups, making it less reactive in certain chemical reactions.
4-Hydroxybenzonitrile: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.
3-Hydroxybenzonitrile: Lacks the hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness: 3-Hydroxy-2-(hydroxymethyl)benzonitrile is unique due to the presence of both hydroxyl and nitrile groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C8H7NO2 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
3-hydroxy-2-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H7NO2/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3,10-11H,5H2 |
InChI 键 |
BOYHUFLBUINSDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)O)CO)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


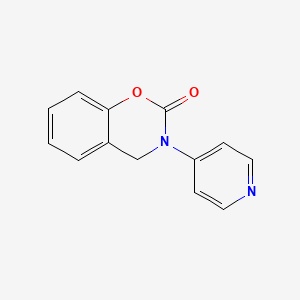
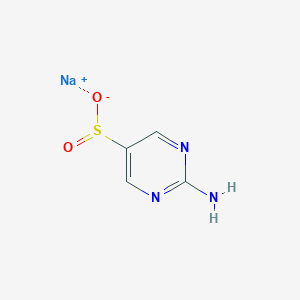
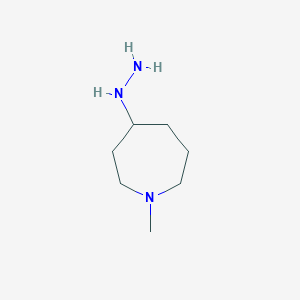
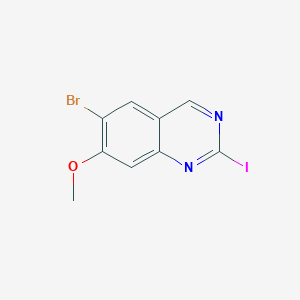
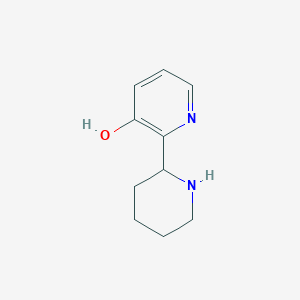
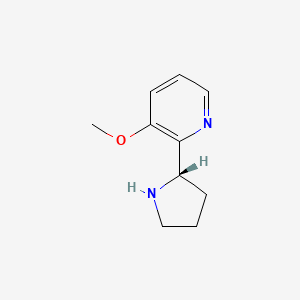
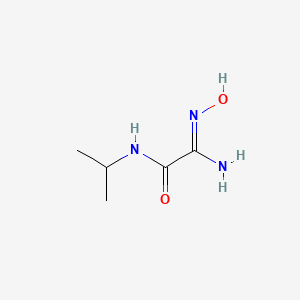
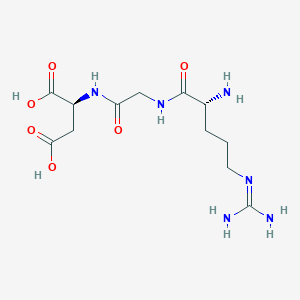
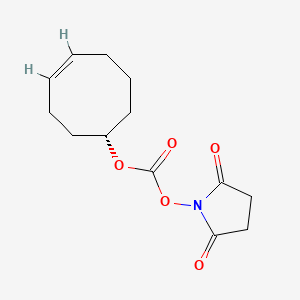
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
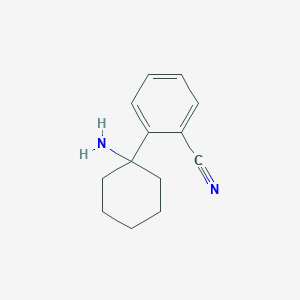
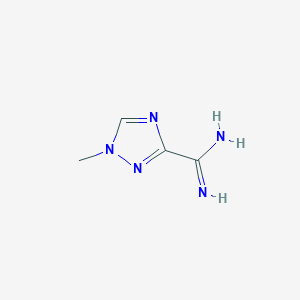
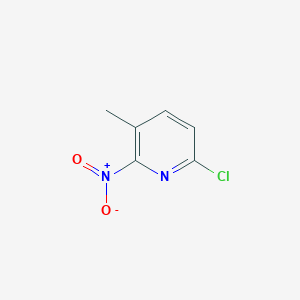
![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)
